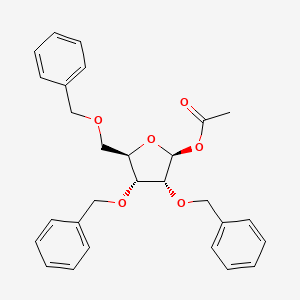

1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose

CAS No.: 91110-24-6

Cat. No.: VC8316403

Molecular Formula: C28H30O6

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91110-24-6 |

|---|---|

| Molecular Formula | C28H30O6 |

| Molecular Weight | 462.5 g/mol |

| IUPAC Name | [(2S,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate |

| Standard InChI | InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28-/m1/s1 |

| Standard InChI Key | CPWPSDGLXXKBKZ-BIYDSLDMSA-N |

| Isomeric SMILES | CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

| SMILES | CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

| Canonical SMILES | CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose is a β-anomeric ribofuranose derivative where the 1-hydroxyl group is acetylated, and the 2-, 3-, and 5-hydroxyl groups are benzylated. The stereochemistry is defined by the β-D configuration, ensuring compatibility with enzymatic systems in downstream applications . The compound’s IUPAC name, [(2S,3S,4S,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate, reflects its intricate substitution pattern .

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 462.53 g/mol | |

| Melting Point | 128–130 °C | |

| CAS Registry Number | 91110-24-6 | |

| Optical Rotation | Not reported | – |

The absence of reported optical rotation values in permissible sources highlights gaps in publicly available data, though analogous compounds often exhibit significant chiral activity due to their sugar backbone .

Industrial Synthesis and Optimization

Stepwise Protection of Ribose

The industrial synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose involves a multi-step protection-deprotection strategy to achieve regioselective functionalization :

-

Methylation of Ribose: Ribose is treated with thionyl chloride () in methanol at 0–5 °C to methylate the 1-hydroxyl group, forming methyl riboside.

-

Benzylation: The methylated intermediate reacts with benzyl chloride in the presence of potassium carbonate () and pyridine at 60–70 °C, introducing benzyl groups at the 2-, 3-, and 5-positions.

-

Acetylation: The 1-methyl group is replaced with an acetyl group using glacial acetic acid and acetic anhydride at subzero temperatures, yielding the final product .

This protocol achieves >90% yield, with recrystallization in ethanol ensuring high purity .

Challenges in Stereochemical Control

Maintaining the β-D configuration requires strict temperature control during acetylation. Side reactions, such as α-anomer formation or benzyl group migration, are mitigated by using excess acetic anhydride and short reaction times .

Applications in Nucleoside and Nucleotide Synthesis

Role in Silyl-Hilbert–Johnson Reactions

The compound serves as a glycosyl donor in silyl-Hilbert–Johnson reactions, where it reacts with silylated nucleobases (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) to form N-glycosidic bonds . Subsequent deprotection with acidic or basic conditions removes the acetyl and benzyl groups, yielding ribonucleosides like adenosine or cytidine .

Case Study: Antiviral Drug Intermediate

In the synthesis of remdesivir, a broad-spectrum antiviral, 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose is used to construct the ribose moiety before phosphorylation . Its benzyl groups prevent unwanted side reactions during phosphoramidite coupling, ensuring high regioselectivity .

Physicochemical and Stability Profiles

Thermal Stability

The compound’s melting point of 128–130 °C suggests moderate thermal stability, suitable for storage at 2–8 °C . Differential scanning calorimetry (DSC) data, though unreported in accessible sources, would likely show exothermic decomposition above 200 °C.

Solubility and Reactivity

1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose is soluble in chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO) . The benzyl groups enhance lipid solubility, facilitating its use in heterogeneous reaction mixtures .

| Supplier | Quantity | Price (USD) |

|---|---|---|

| USBiological | 100 mg | 375 |

| Biosynth Carbosynth | 1 g | 395 |

| American Custom Chemicals Corporation | 5 g | 834.50 |

Prices reflect the compound’s high purity (>95%) and specialized synthesis requirements . Bulk purchases (e.g., 10 g) may reduce costs by 20–30% .

Future Directions and Research Gaps

Enzymatic Deprotection Strategies

Recent advances propose using lipases or esterases to selectively remove acetyl groups, potentially streamlining nucleoside synthesis .

Green Chemistry Approaches

Replacing benzyl chloride with less toxic alternatives (e.g., p-methoxybenzyl chloride) could reduce environmental impact without compromising yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume